molecular formula C11H12N2O3 B5572954 1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide

1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide

Cat. No.: B5572954
M. Wt: 220.22 g/mol
InChI Key: JSLZGPONLCARCK-UHFFFAOYSA-N
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Description

1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.08479225 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Properties

  • Quinoxaline Derivatives and Their Reactions : Research by Ahmed et al. (1987) explored the reactions of quinoxaline 1,4-dioxide derivatives, including compounds similar to 1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide. They reported on the novel rearrangements of these derivatives under specific conditions, proposing mechanisms for these chemical transformations (Ahmed et al., 1987).

  • Corrosion Inhibition : Tazouti et al. (2016) investigated the inhibition effects of quinoxalinone derivatives, including compounds structurally similar to this compound, on mild steel corrosion in acidic media. Their findings highlight the potential use of these compounds as corrosion inhibitors (Tazouti et al., 2016).

  • Thermochemical Studies : Gomes et al. (2009) conducted experimental thermochemical studies on mono-N-oxides derived from quinoxaline, including derivatives similar to this compound. They focused on determining the enthalpies of formation and NO bond dissociation enthalpies, providing valuable data for understanding the compound's thermodynamic properties (Gomes et al., 2009).

  • Antibacterial Applications : Asghari et al. (2014) synthesized pyranoquinoline derivatives, structurally related to this compound, and evaluated their antibacterial activity. The results indicated moderate effectiveness against bacterial growth, suggesting potential applications in the field of antibacterial agents (Asghari et al., 2014).

  • Antituberculosis Agents : A study by Jaso et al. (2005) synthesized new quinoxaline derivatives and evaluated them as antituberculosis agents. They found that specific substitutions on the quinoxaline nucleus significantly affected the compounds' antituberculosis activity, highlighting the potential medicinal applications of these derivatives (Jaso et al., 2005).

  • Photoreactive Properties : Ide et al. (1977) investigated the photoreaction of quinoline N-oxide and 2(1H)-quinolinone derivatives, closely related to this compound, in propionic acid. This study contributes to understanding the photoreactive properties of quinoxaline derivatives (Ide et al., 1977).

Properties

IUPAC Name

1-ethoxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-13-10-7-5-4-6-9(10)12(15)8(2)11(13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLZGPONLCARCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=C(C1=O)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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